molecular formula C27H20N4O6 B11112140 4,4'-methanediylbis(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol)

4,4'-methanediylbis(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol)

Cat. No.: B11112140
M. Wt: 496.5 g/mol
InChI Key: KDKVIEAZLGRZIB-UHFFFAOYSA-N
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Description

4,4’-methanediylbis(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol) is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-methanediylbis(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol) typically involves the reaction of 4,4’-diaminodiphenyl ether with 4-nitrobenzaldehyde in a suitable solvent such as methanol. The reaction is carried out under reflux conditions, and the product is obtained by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-methanediylbis(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol) can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-methanediylbis(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-methanediylbis(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol) involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the nitrophenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis{N-[(E)-(2-methylphenyl)methylene]aniline}: Similar structure but with methyl groups instead of nitro groups.

    2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol: Contains methoxy groups and is used in similar applications.

Uniqueness

4,4’-methanediylbis(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol) is unique due to its combination of phenolic and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H20N4O6

Molecular Weight

496.5 g/mol

IUPAC Name

4-[[4-hydroxy-3-[(4-nitrophenyl)methylideneamino]phenyl]methyl]-2-[(4-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C27H20N4O6/c32-26-11-5-20(14-24(26)28-16-18-1-7-22(8-2-18)30(34)35)13-21-6-12-27(33)25(15-21)29-17-19-3-9-23(10-4-19)31(36)37/h1-12,14-17,32-33H,13H2

InChI Key

KDKVIEAZLGRZIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)N=CC4=CC=C(C=C4)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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